molecular formula C19H18F2N2O5S B2877630 methyl 7-(2-((difluoromethyl)sulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1797803-54-3

methyl 7-(2-((difluoromethyl)sulfonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2877630
CAS RN: 1797803-54-3
M. Wt: 424.42
InChI Key: FMKMSSQYMITKHM-UHFFFAOYSA-N
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Description

The compound contains a difluoromethylsulfonyl group, which is a sulfonyl group with a difluoromethyl substituent. This group is often used in organic synthesis due to its ability to act as a good leaving group . The compound also contains a benzamido group, which is a type of amide group attached to a benzene ring . The presence of these groups could suggest that this compound might be used in organic synthesis or medicinal chemistry, but without more specific information, it’s hard to say for sure.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the difluoromethylsulfonyl group with the benzamido group, possibly through a nucleophilic substitution reaction . The exact details of the synthesis would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylsulfonyl and benzamido groups would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by the functional groups present in its structure. The difluoromethylsulfonyl group is a good leaving group, so it could potentially be replaced by other groups in a nucleophilic substitution reaction . The benzamido group could also participate in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in it. For example, the presence of the difluoromethylsulfonyl and benzamido groups could affect its solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Chemical Reactions

Chemical Transformations and Synthesis

This compound participates in reactions that yield heterocyclic derivatives, demonstrating its utility in organic synthesis. For instance, it has been involved in cyclization reactions leading to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid under various base conditions, highlighting its versatility in chemical transformations (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Such synthetic routes are crucial for developing new pharmacological agents and understanding molecular interactions.

Biological Activities and Applications

Cytotoxic Activities

Compounds synthesized from related chemical structures have been evaluated for their cytotoxic activities against various cancer cell lines. These studies provide a foundation for further exploration of related compounds in cancer research. The structural analogs have shown significant activity against colon tumors in mice, indicating potential therapeutic applications (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Synthesis of Isoquinoline Derivatives

The compound has been utilized in the synthesis of isoquinoline derivatives, including those with potential antibacterial properties. For example, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones through a visible-light-promoted reaction showcases the compound's role in creating molecules with possible pharmaceutical applications (Liu, Cong, Liu, & Sun, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it’s found to have useful properties or reactivity, it could be studied further for potential use in organic synthesis or medicinal chemistry .

properties

IUPAC Name

methyl 7-[[2-(difluoromethylsulfonyl)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O5S/c1-28-19(25)23-9-8-12-6-7-14(10-13(12)11-23)22-17(24)15-4-2-3-5-16(15)29(26,27)18(20)21/h2-7,10,18H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKMSSQYMITKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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